Superior Efficacy at Lower Dose Compared to β-Alanine in Hypoxia-Induced Muscle Protein Loss
In a head-to-head comparative study, L-carnosine at 50 mg·kg⁻¹ demonstrated superior protection against hypobaric hypoxia-induced skeletal muscle loss compared to β-alanine at a nine-fold higher dose of 450 mg·kg⁻¹. L-carnosine supplementation enhanced protein concentration, restored body weight, and decreased protein oxidation, whereas β-alanine administration failed to achieve the same outcomes [1].
| Evidence Dimension | Efficacy in ameliorating hypoxia-induced skeletal muscle protein loss |
|---|---|
| Target Compound Data | L-Carnosine 50 mg·kg⁻¹: Enhanced protein concentration, restored body weight, decreased protein oxidation |
| Comparator Or Baseline | β-Alanine 450 mg·kg⁻¹: Did not restore protein concentration or body weight |
| Quantified Difference | L-Carnosine at 9-fold lower dose achieved superior outcomes; β-alanine ineffective on key endpoints |
| Conditions | In vivo rat model, simulated hypobaric hypoxia, 3-day oral administration |
Why This Matters
Procurement of L-carnosine over β-alanine is justified by superior efficacy at a substantially lower dose, reducing compound requirements and cost per experiment.
- [1] Rathor R, Srivastava S, Suryakumar G. A Comparative Biochemical Study Between L-Carnosine and β-Alanine in Amelioration of Hypobaric Hypoxia-Induced Skeletal Muscle Protein Loss. High Alt Med Biol. 2023;24(4):302-311. View Source
